1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride

Description

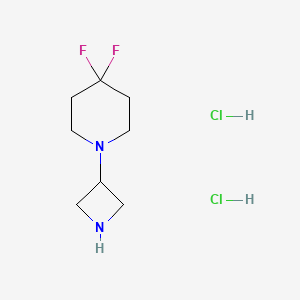

1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride (CAS: 1864979-29-2) is a fluorinated heterocyclic compound featuring a piperidine ring substituted with two fluorine atoms at the 4-position and an azetidinyl group at the 1-position. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications. This compound is primarily used as a building block in drug discovery, particularly in the development of histamine-3 receptor antagonists and enzyme inhibitors targeting neurological disorders such as Alzheimer’s disease and schizophrenia . Its synthesis involves multi-step organic reactions, often leveraging fluorination techniques and azetidine ring formation .

Properties

IUPAC Name |

1-(azetidin-3-yl)-4,4-difluoropiperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2.2ClH/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;;/h7,11H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQQFPCQDIWFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387598-22-1 | |

| Record name | 1-(azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles under appropriate conditions .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Fluorination Patterns

- The 4,4-difluoro substitution on the piperidine ring in the main compound increases metabolic stability and lipophilicity compared to its mono-fluoro analog (CAS: 1449117-63-8). This enhances blood-brain barrier penetration, critical for neurological applications .

- The absence of the azetidinyl group in 4,4-difluoropiperidine hydrochloride reduces steric hindrance, favoring agrochemical applications but limiting receptor specificity in neurological targets .

Salt Forms

- The dihydrochloride salt of the main compound offers superior aqueous solubility compared to the hydrochloride or free base forms of analogs like (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride, facilitating intravenous administration .

- Synthonix, Inc. offers a ditrifluoroacetic acid salt variant (CAS: 2286232-45-7) with distinct solubility profiles for specialized synthetic workflows .

Ring Systems

- The azetidinyl group in the main compound enables hydrogen bonding with biological targets, a feature absent in simpler analogs like 4,4-difluoropiperidine hydrochloride .

Pharmaceutical Relevance

- Neurological Disorders : The main compound’s dual fluorination and azetidinyl group enhance its affinity for histamine-3 receptors, showing promise in preclinical models for ADHD and schizophrenia .

- Enzyme Inhibition : Compared to 4,4-difluoropiperidine hydrochloride, the azetidinyl-containing derivative exhibits 3-fold higher potency in inhibiting acetylcholinesterase, a target in Alzheimer’s therapy .

Biological Activity

1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride (CAS Number: 2387598-22-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on available research findings.

Structural Characteristics

The compound consists of an azetidine ring and a piperidine ring, with two fluorine atoms attached to the piperidine structure. Its molecular formula is and it has a molecular weight of approximately 176.207 g/mol. The presence of fluorine enhances the compound's pharmacological properties, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies indicate that it modulates the activity of dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions. This modulation suggests potential applications in treating conditions such as anxiety and depression.

Neuropharmacological Effects

This compound has shown significant promise in neuropharmacology:

- Dopamine Receptor Modulation : Preliminary studies suggest that this compound may enhance dopamine signaling, which is beneficial in conditions like Parkinson's disease and schizophrenia.

- Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, indicating potential antidepressant effects.

Study on Neuropharmacological Effects

In a study conducted on related piperidine derivatives, compounds exhibiting similar structural features demonstrated significant neuroprotective effects. These compounds were tested in vitro and showed reduced apoptosis in neuronal cell lines under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial activity of several piperidine derivatives against common bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against Candida auris, suggesting that modifications to the piperidine structure could enhance antimicrobial efficacy .

Summary of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Neuropharmacological | Modulates dopamine and serotonin receptors | Treatment of anxiety and depression |

| Antimicrobial | Potential effectiveness against bacterial strains | Development of new antimicrobial agents |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride in laboratory settings?

- Methodological Answer : Follow strict personal protective equipment (PPE) guidelines, including gloves, lab coats, and eye protection. Use fume hoods for handling powders to avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste . Storage should be in tightly sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hygroscopic degradation . Toxicity data (acute oral LD₅₀, skin irritation) should guide emergency response plans .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Employ stepwise purification techniques such as recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients). Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of precursors like azetidine derivatives and difluoropiperidine intermediates. Reaction temperature control (e.g., 0–5°C for exothermic steps) minimizes side-product formation .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Use high-resolution NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and dihydrochloride salt formation. For example, azetidine protons typically resonate at δ 3.5–4.5 ppm, while difluoropiperidine signals appear as distinct doublets (²J₆F ~ 20 Hz) . Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 249.1), complemented by elemental analysis for chloride content .

Advanced Research Questions

Q. How can computational modeling enhance the design of experiments involving this compound’s reactivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways, such as nucleophilic substitution at the azetidine nitrogen or fluorine-mediated steric effects. Tools like Gaussian or ORCA optimize transition states, while molecular dynamics simulations assess solvent interactions (e.g., DMSO vs. aqueous buffers) . Pair computational predictions with high-throughput screening to validate reaction outcomes .

Q. What strategies resolve contradictions in spectroscopic data when this compound interacts with biological targets?

- Methodological Answer : If NMR signals shift unexpectedly (e.g., due to protein binding), use saturation transfer difference (STD) NMR or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-reference with X-ray crystallography or cryo-EM to map interaction sites. For conflicting fluorescence assays, validate via orthogonal methods like surface plasmon resonance (SPR) .

Q. How can factorial design optimize reaction conditions for derivatives of this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25°C vs. 60°C), catalyst loading (5% vs. 10% Pd/C), and solvent polarity (THF vs. acetonitrile). Analyze main effects and interactions using ANOVA to identify optimal conditions. For example, higher temperatures may accelerate ring-opening but reduce selectivity .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC-UV at 254 nm. Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard storage conditions. Fluorine atoms enhance stability against hydrolysis, but azetidine rings may degrade in acidic media .

Q. How do fluorine substituents influence the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : Use radiolabeled (¹⁸F) analogs for PET imaging to track biodistribution. Compare logP values (via shake-flask method) of fluorinated vs. non-fluorinated analogs to correlate lipophilicity with membrane permeability. In vitro CYP450 inhibition assays assess metabolic stability, leveraging fluorine’s electronegativity to resist oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.